

Thermodynamic Stability Profile: 4-(2-phenoxypropanoyl)morpholine

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Compound of Interest

Compound Name: 4-(2-phenoxypropanoyl)morpholine

Cat. No.: B6019063

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Executive Summary & Chemical Identity[1]

4-(2-phenoxypropanoyl)morpholine represents a distinct class of morpholine amides, a functional group increasingly valued in drug discovery and agrochemistry for its "Goldilocks" stability profile—more robust than Weinreb amides yet sufficiently reactive for late-stage functionalization [1].

This guide provides a rigorous thermodynamic analysis of this molecule, distinguishing between its kinetic inertness (shelf-life stability) and thermodynamic potential (degradation pathways). Unlike its amine counterparts (e.g., Fenpropimorph), the presence of the carbonyl group at the C1 position relative to the morpholine nitrogen fundamentally alters its stability profile, imparting significant resistance to oxidative degradation while introducing susceptibility to specific hydrolytic pathways.

Chemical Structure & Properties

Property	Value / Description
IUPAC Name	4-(2-phenoxypropanoyl)morpholine
Molecular Formula	C ₁₃ H ₁₇ NO ₃
Functional Class	Morpholine Amide / Phenoxy ether
Key Moiety	Amide bond () with -phenoxy substitution
Predicted LogP	~1.8 – 2.2 (Moderate Lipophilicity)
Thermodynamic State	Solid (Predicted MP: 65–85°C based on analogs [1])

Theoretical Thermodynamic Profile

The Morpholine Amide Resonance

The thermodynamic stability of **4-(2-phenoxypropanoyl)morpholine** is governed by the resonance stabilization energy of the amide bond. The morpholine oxygen atom, although separated by the ethylene bridge, exerts an inductive withdrawing effect (

), which slightly reduces the electron density on the amide nitrogen compared to a piperidine analog.

However, the amide bond itself exhibits a resonance energy of approximately 20–22 kcal/mol. This high barrier to rotation and cleavage renders the molecule thermodynamically stable at neutral pH and ambient temperatures.

Solid-State Thermodynamics

In the solid state, this compound likely adopts a crystalline lattice stabilized by:

- **Dipole-Dipole Interactions:** Between the carbonyl oxygen and the morpholine ether oxygen of adjacent molecules.

- -Stacking: Potential face-to-face or edge-to-face stacking of the phenoxy rings.

Critical Insight: Polymorphism is a significant risk for this structure. The flexibility of the ether linkage (

) allows for multiple conformational rotamers that can pack into distinct unit cells with varying thermodynamic stabilities (monotropic vs. enantiotropic systems).

Degradation Pathways & Kinetics[3]

The two primary thermodynamic vectors for instability are Hydrolysis (Amide cleavage) and Thermal Decomposition (Pyrolysis).

Hydrolytic Stability (pH-Dependent)

While morpholine amides are noted for their operational stability [2], they are not immune to hydrolysis. The degradation follows pseudo-first-order kinetics under buffered conditions.

- Acidic Conditions (pH < 2): Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water. The inductive effect of the -phenoxy group stabilizes the transition state, potentially accelerating hydrolysis compared to simple alkyl morpholine amides.
- Basic Conditions (pH > 10): Direct nucleophilic attack by hydroxide. The morpholine ring is a relatively poor leaving group (of conjugate acid ~ 8.3), making this pathway slow at ambient temperature.

Thermal Decomposition

Thermal gravimetric analysis (TGA) of analogous morpholine amides suggests an onset of degradation (

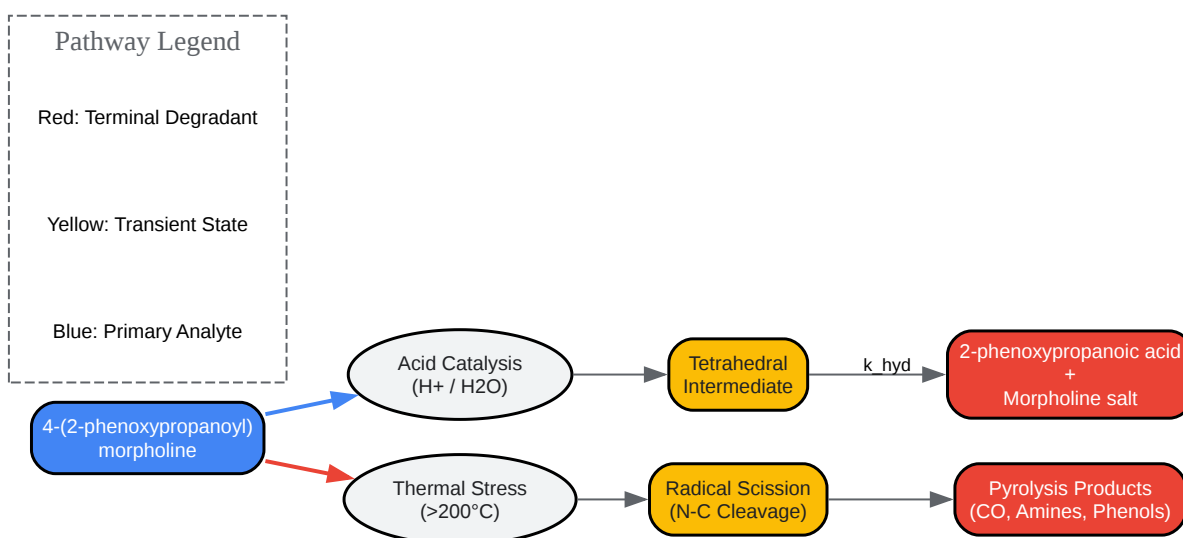
) typically $>200^{\circ}\text{C}$ [1]. The decomposition mechanism likely involves:

- Homolytic Cleavage:
bond rupture.

- Radical Recombination: Formation of morpholine and phenoxy-derived radicals.

Visualization: Degradation Mechanism

The following diagram illustrates the competing pathways for degradation, essential for interpreting forced degradation data.



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Figure 1: Mechanistic pathways for the hydrolytic and thermal degradation of **4-(2-phenoxypropanoyl)morpholine**.

Experimental Protocols for Stability Validation

As a scientist, relying on literature values for a specific derivative is insufficient. You must validate the thermodynamic parameters experimentally. The following protocols are designed to be self-validating, meaning they include internal checks to ensure data integrity.

Protocol A: Arrhenius Kinetics (Accelerated Hydrolysis)

Objective: Determine the Activation Energy (

) and shelf-life (

) at 25°C.

Reagents:

- 0.1 N HCl (Acidic stress)
- 0.1 N NaOH (Basic stress)
- 50 mM Phosphate Buffer pH 7.4 (Neutral control)
- HPLC-grade Acetonitrile (ACN)

Workflow:

- Preparation: Dissolve **4-(2-phenoxypropanoyl)morpholine** in ACN/Buffer (20:80) to a concentration of 100 µg/mL.
- Incubation: Aliquot samples into sealed HPLC vials and incubate at three isotherms: 50°C, 60°C, and 70°C.
- Sampling: Inject samples every 24 hours for 5 days.
- Analysis: Reverse-phase HPLC (C18 column, UV detection at 220 nm and 270 nm).
 - Self-Validation Step: Ensure mass balance. The sum of the Area% of the parent peak + Area% of the hydrolysis product (2-phenoxypropanoic acid) must equal 100% ± 2%. If not, a secondary degradation pathway (e.g., oxidation) is active.

Calculation: Plot

vs

(Kelvin).

A linear regression with

confirms Arrhenius behavior.

Protocol B: Solid-State Thermal Stress (DSC/TGA)

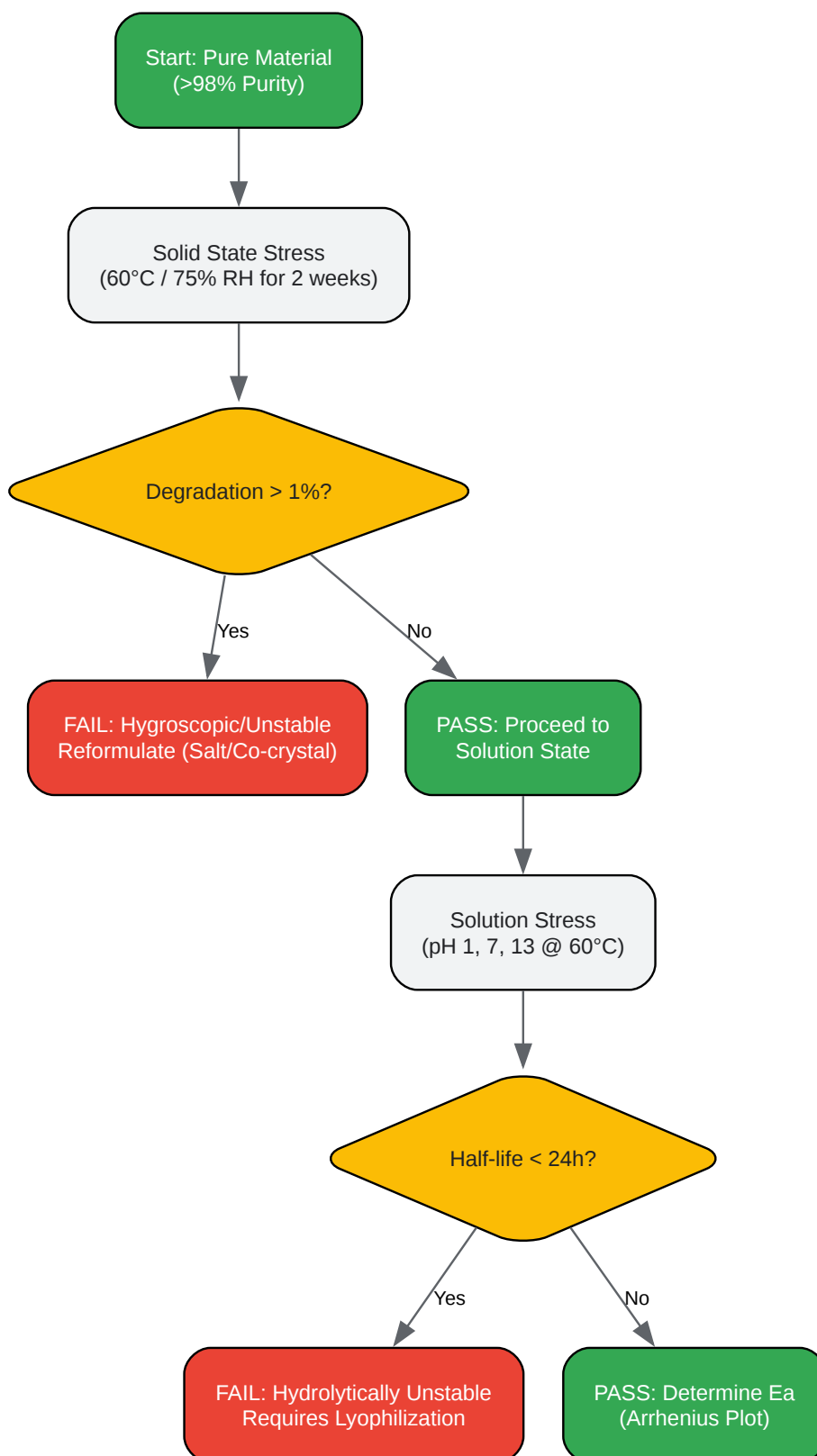
Objective: Define the melting point and thermal decomposition onset.

Workflow:

- TGA (Thermogravimetric Analysis):
 - Ramp: 10°C/min from 30°C to 400°C under Nitrogen.
 - Success Criteria: No mass loss (< 0.5%) before the melting endotherm. Mass loss onset () indicates thermal instability.
- DSC (Differential Scanning Calorimetry):
 - Cycle: Heat to 10°C above predicted MP, Cool to -20°C, Heat to decomposition.
 - Insight: An endotherm on the first heat followed by an exotherm suggests melting followed by decomposition. Multiple endotherms suggest polymorphism.

Stability-Indicating Workflow

To systematically assess the thermodynamic stability, follow this decision matrix. This ensures no resources are wasted on full kinetic studies if the compound fails early-stage stress testing.



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Figure 2: Decision tree for thermodynamic stability assessment.

Conclusion

4-(2-phenoxypropanoyl)morpholine is predicted to exhibit high thermodynamic stability in the solid state and moderate-to-high stability in solution at neutral pH. The morpholine amide bond provides a robust kinetic barrier against hydrolysis, superior to many active esters or simple amides. However, the proximity of the phenoxy ether oxygen to the carbonyl center introduces a unique electronic environment that necessitates specific pH-dependent profiling.

Researchers should prioritize polymorph screening (DSC) and acid-catalyzed hydrolysis kinetics (Protocol A) to fully define the developability of this compound.

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